molecular formula C8H11N3O4 B4316974 ethyl 1-acetyl-5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

ethyl 1-acetyl-5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B4316974
M. Wt: 213.19 g/mol
InChI Key: QIQZDSRWZBXLHS-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of functional groups such as acetyl, amino, and carboxylate enhances its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction. The process can be summarized as follows:

    Cyclocondensation: Ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazolone intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 1-acetyl-5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of receptor pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate: Similar structure but lacks the acetyl group.

    1-Acetyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: Similar structure but lacks the amino group.

Uniqueness

Ethyl 1-acetyl-5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to the presence of both acetyl and amino groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical modifications and applications compared to its similar counterparts.

Properties

IUPAC Name

ethyl 2-acetyl-3-amino-5-oxo-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(14)5-6(9)11(4(2)12)10-7(5)13/h3,9H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQZDSRWZBXLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(NC1=O)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-acetyl-5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
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ethyl 1-acetyl-5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
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ethyl 1-acetyl-5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
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ethyl 1-acetyl-5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
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ethyl 1-acetyl-5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
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ethyl 1-acetyl-5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

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